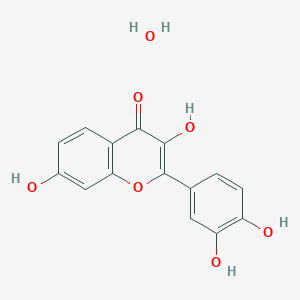

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate

Descripción general

Descripción

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate is a naturally occurring flavonol, a type of polyphenol, found in various fruits and vegetables such as strawberries, apples, persimmons, grapes, onions, and cucumbers . It is known for its distinct yellow crystalline structure and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate can be synthesized through various chemical routes. One common method involves the use of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde as starting materials. The reaction typically proceeds through aldol condensation followed by cyclization and oxidation steps . The reaction conditions often include the use of bases like sodium hydroxide and oxidizing agents such as potassium ferricyanide.

Industrial Production Methods: Industrial production of fisetin often involves extraction from natural sources. For instance, fisetin can be extracted from strawberries and mulberry leaves using methanol extraction followed by liquid-liquid extraction . Advances in biotechnology also allow for the biosynthesis of fisetin using engineered microorganisms .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with a fully conjugated cyclic dione structure.

Reduction: Reduction of fisetin can lead to the formation of dihydrofisetin, where the double bonds in the flavonol structure are reduced.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrofisetin and related compounds.

Substitution: Acetylated fisetin and other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antioxidant Activity

Fisetin exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This has implications for aging and age-related diseases. Studies have shown that Fisetin can enhance the activity of endogenous antioxidant enzymes and reduce markers of oxidative damage in various cell types .

2. Anti-inflammatory Effects

Research indicates that Fisetin can inhibit pro-inflammatory cytokines and pathways, such as NF-kB signaling. This suggests potential applications in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

Fisetin has been shown to protect neuronal cells from oxidative stress-induced apoptosis. It may enhance cognitive function and has been studied for its potential role in neurodegenerative diseases such as Alzheimer's disease by promoting neuronal survival and reducing amyloid-beta accumulation .

4. Anticancer Properties

Fisetin has demonstrated anticancer effects in various cancer cell lines by inducing apoptosis and inhibiting proliferation. It has been particularly studied for its effects on breast, prostate, and colon cancers . Its ability to modulate multiple signaling pathways makes it a candidate for combination therapies.

Nutritional Applications

Fisetin is naturally found in various fruits and vegetables, such as strawberries, apples, and onions. Its incorporation into dietary supplements is gaining attention due to its health benefits:

- Dietary Supplementation : Fisetin supplements are marketed for their potential to improve cognitive function and provide antioxidant support.

- Functional Foods : The use of Fisetin-rich extracts in food products may enhance their health benefits, particularly for aging populations .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in the Journal of Neuroscience demonstrated that Fisetin treatment improved memory performance in a mouse model of Alzheimer's disease by reducing amyloid plaque burden and increasing synaptic plasticity markers .

Case Study 2: Anti-inflammatory Effects in Arthritis

In a clinical trial involving patients with rheumatoid arthritis, supplementation with Fisetin resulted in decreased levels of inflammatory markers (e.g., TNF-alpha) and improved clinical symptoms .

Mecanismo De Acción

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound reduces levels of hydroxyl radicals and superoxide anions, protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Neuroprotection: this compound supports cognitive function by reducing oxidative stress and inflammation in the brain, protecting neurons from damage.

Comparación Con Compuestos Similares

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate is often compared with other flavonoids, particularly quercetin:

Quercetin: Both fisetin and quercetin are potent antioxidants and share similar anti-inflammatory properties. .

Other Similar Compounds: this compound is also compared with compounds like kaempferol and myricetin, which share similar structural features and biological activities.

Actividad Biológica

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate, also known by its CAS number 345909-34-4, is a flavonoid compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.25 g/mol. It features multiple hydroxyl groups which are significant for its biological activity. The compound's structure allows for various interactions with biological targets, influencing its efficacy in different assays.

| Property | Value |

|---|---|

| Molecular Formula | C15H10O6.xH2O |

| Molecular Weight | 304.25 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.51 |

| H-bond Donors | 5 |

| H-bond Acceptors | 7 |

| CYP Inhibition | CYP1A2, CYP2D6, CYP3A4 |

Biological Activities

Research has documented various biological activities attributed to this compound:

Antioxidant Activity

Studies have shown that flavonoids possess strong antioxidant properties. The presence of multiple hydroxyl groups in the structure of this compound contributes to its ability to scavenge free radicals and reduce oxidative stress in cellular systems.

Anti-inflammatory Properties

In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines. It has been shown to modulate pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Anticancer Potential

Recent investigations have highlighted the anticancer effects of this flavonoid. It has demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound has exhibited antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism and concentration used.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.

- Enzyme Inhibition : It acts as an inhibitor for certain cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4), affecting drug metabolism and potentially altering pharmacokinetics.

- Gene Expression Modulation : The compound influences the expression of genes involved in inflammatory responses and apoptosis.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study published in RSC Advances demonstrated that derivatives of flavonoids similar to this compound showed significant inhibition against SARS-CoV-2 targets through molecular docking studies .

- Case Study 2 : Research conducted on animal models indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates in subjects with induced cancer .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUROKCOMWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583773 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-34-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.